Glycine Receptor Desensitization: 17,21-Dihydroxypregnenolone vs. 11-Deoxycortisol and Cortisone—Sub-Micromolar vs. >10 μM Potency Bands
In a head-to-head electrophysiological comparison using glycine (100 μM)-evoked chloride currents (IGly) in rat hippocampal pyramidal neurons, 17,21-dihydroxypregnenolone clustered with the high-potency group (corticosterone, cortisol, allotetrahydrocorticosterone) that accelerated IGly desensitization with IC50 values in the 0.39–0.72 μM range [1]. In contrast, the structurally related 11-deoxycortisol, 11-deoxycorticosterone, cortisone, and 5β-dihydrodeoxycorticosterone exhibited significantly right-shifted potency, with IC50 values ranging from 10.3 to 15.2 μM [1]. This represents an approximate 14- to 39-fold difference in potency between the two groups.
| Evidence Dimension | IC50 for acceleration of glycine receptor (GlyR) desensitization |
|---|---|
| Target Compound Data | IC50 within 0.39–0.72 μM (grouped with corticosterone, cortisol, 5α-dihydrodeoxycorticosterone, allotetrahydrocorticosterone) |
| Comparator Or Baseline | 11-Deoxycortisol IC50 10.3–15.2 μM; Cortisone IC50 10.3–15.2 μM; 11-Deoxycorticosterone IC50 10.3–15.2 μM |
| Quantified Difference | ~14-fold to ~39-fold higher potency for 17,21-dihydroxypregnenolone vs. 11-deoxycortisol group |
| Conditions | Rat hippocampal pyramidal neurons; glycine 100 μM application; whole-cell patch clamp recording of IGly |
Why This Matters
Procurement decisions for neuroscience or ion channel research should prioritize 17,21-dihydroxypregnenolone over 11-deoxycortisol when sub-micromolar GlyR modulation is the experimental endpoint, as the latter requires >10-fold higher concentrations to achieve comparable desensitization.
- [1] Solntseva, E.I., Bukanova, J.V., Kondratenko, R., Kudova, E. Corticosteroids as Selective and Effective Modulators of Glycine Receptors. ACS Chem Neurosci. 2023; 14(17): 3132-3145. PMID: 37584305. View Source
